2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15652707
Molecular Formula: C16H11Cl2N3OS2
Molecular Weight: 396.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Cl2N3OS2 |
|---|---|
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C16H11Cl2N3OS2/c17-11-6-5-10(7-12(11)18)8-19-21-15(22)9-23-16-20-13-3-1-2-4-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+ |
| Standard InChI Key | AJTFJXPFGBHQBQ-UFWORHAWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Introduction
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule that combines a benzothiazole ring with a hydrazide functional group and a dichlorophenyl moiety. This structure suggests potential applications in medicinal chemistry and materials science due to its unique structural features.
Molecular Weight
Given the molecular formula above, the approximate molecular weight would be around 394 g/mol.
Structural Features
This compound includes:
-
A benzothiazole ring, known for diverse biological activities.
-
A hydrazide linkage, which forms part of hydrazone derivatives.
-
A (3,4-dichlorophenyl) group, influencing reactivity and biological activity.
Synthesis Methods
The synthesis typically involves multiple steps:
-
Formation of Benzothiazole Ring: Cyclization reactions involving appropriate precursors like 2-aminothiophenol.
-
Introduction of Sulfanyl Group: Reaction with suitable thiol reagents to attach the sulfanyl group to the benzothiazole ring.
-
Hydrazide Linkage Formation: Reaction with hydrazine hydrate or similar compounds.
-
Condensation Reaction: Final step involves condensing the hydrazide derivative with (3,4-dichlorobenzaldehyde) under acidic or basic conditions.
Biological Activities
Compounds similar to this one have shown potential in various biological assays:
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Disruption of cell wall synthesis or interference with DNA replication . |
| Anticancer | Inhibition of specific enzymes involved in cancer cell proliferation . |
Quantitative data such as IC50 values are crucial for assessing efficacy against specific targets but are not available for this exact compound without further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume